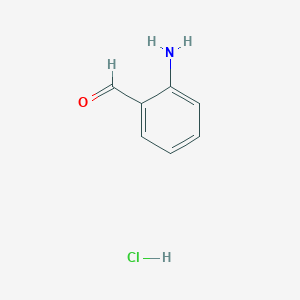

2-Aminobenzaldehyde hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminobenzaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-5H,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXLHPYCPKDAIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51723-15-0 | |

| Record name | 51723-15-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Aminobenzaldehyde Hydrochloride and Its Precursors

Innovations in Direct Synthetic Routes to 2-Aminobenzaldehyde (B1207257) Hydrochloride

Direct synthetic routes to 2-aminobenzaldehyde have been a primary focus of research, aiming to streamline the production of this key intermediate. These methods often involve the transformation of readily available starting materials through reduction or other direct conversion processes.

A prevalent and well-established method for the synthesis of 2-aminobenzaldehyde involves the reduction of 2-nitrobenzaldehyde (B1664092). acs.orgwiserpub.com This approach is favored due to the commercial availability of the nitro-substituted precursor. Various reducing agents and reaction conditions have been explored to optimize this transformation.

One common method employs aqueous ferrous sulfate (B86663) in the presence of ammonia (B1221849). acs.orgresearchgate.net This reaction is effective but requires rapid isolation of the product, typically through steam distillation, to prevent self-condensation due to the compound's inherent instability. acs.orgorgsyn.org Another effective reducing system is the use of iron powder in an acidic medium, such as diluted hydrochloric acid in ethanol (B145695). orgsyn.org This method has been reported to produce 2-aminobenzaldehyde in good yields.

| Starting Material | Reducing Agent/Conditions | Product | Yield | Reference |

| 2-Nitrobenzaldehyde | FeSO₄·7H₂O, NH₄OH, H₂O, 90°C | 2-Aminobenzaldehyde | 57-65% | orgsyn.org |

| 2-Nitrobenzaldehyde | Iron powder, HCl, Ethanol | 2-Aminobenzaldehyde | 72-77% | orgsyn.org |

It is important to note that the direct reduction of anthranilic acid as an alternative precursor is generally not successful, as it leads to the overreduction product, 2-aminobenzyl alcohol. researchgate.net

Efforts to develop more efficient and atom-economical processes have led to the exploration of one-step synthetic routes to 2-aminobenzaldehyde from alternative starting materials. A notable example is the one-step synthesis from o-nitrotoluene.

A patented method describes the direct conversion of o-nitrotoluene to 2-aminobenzaldehyde using sodium polysulfide in an alcohol solvent at elevated temperatures (65-85°C). google.com This process is advantageous as it does not require a catalyst and achieves high yields, with a reported yield of up to 97.90%. google.com The post-reaction workup involves steam distillation, which minimizes the use of organic solvents. google.com

| Starting Material | Reagent/Conditions | Product | Purity | Yield | Reference |

| o-Nitrotoluene | Na₂Sₓ (x=3.5), Isopropanol, 75°C, 2h | 2-Aminobenzaldehyde | 99.72% | 97.90% | google.com |

| o-Nitrotoluene | Na₂Sₓ (x=2), Isopropanol, 75°C, 2h | 2-Aminobenzaldehyde | 99.12% | 96.25% | google.com |

Catalytic Approaches in the Synthesis of 2-Aminobenzaldehyde Hydrochloride and Related Intermediates

Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and sustainability of chemical transformations. In the context of 2-aminobenzaldehyde synthesis, various catalytic strategies have been investigated, including the use of transition metals, organocatalysts, and self-catalyzed systems.

While direct transition metal-catalyzed synthesis of 2-aminobenzaldehyde is not extensively documented in the provided sources, related transformations highlight the potential of this approach. For instance, the oxidation of 2-aminobenzyl alcohol to 2-aminobenzaldehyde can be catalyzed by Ag(I) using potassium persulfate as the oxidant. researchgate.net Additionally, copper-catalyzed reactions are employed in the synthesis of related heterocyclic compounds, demonstrating the utility of transition metals in activating relevant functional groups. acs.org The in situ oxidation of 2-aminobenzyl alcohols to 2-aminobenzaldehydes using ruthenium-based oxidants has also been explored as a strategy to overcome the limited availability of 2-aminobenzaldehyde derivatives for subsequent reactions like the Friedländer synthesis. nih.gov

Organocatalysis has emerged as a valuable alternative to metal-based catalysis, often offering milder reaction conditions and avoiding toxic metal residues. Bifunctional organocatalysts, which possess both acidic and basic sites, have been shown to be effective in promoting various organic reactions. researchgate.net While a direct application to the synthesis of 2-aminobenzaldehyde is not detailed, these catalysts are known to activate substrates for subsequent one-pot transformations, suggesting their potential utility in cascade reactions starting from precursors of 2-aminobenzaldehyde. researchgate.net

In certain synthetic pathways, the reaction can proceed without the need for an external catalyst, or the product or an intermediate can act as a catalyst for its own formation (autocatalysis). The Friedländer synthesis of quinolines, which utilizes 2-aminobenzaldehyde as a key starting material, can in some cases proceed without an added catalyst. nih.gov

A notable example of a catalyst-free methodology is the one-step synthesis of 2-aminobenzaldehyde from o-nitrotoluene using sodium polysulfide, as previously mentioned. google.com This reaction proceeds to high yield without the need for any catalytic additives. google.com Furthermore, in the context of the Friedländer reaction, which consumes 2-aminobenzaldehyde, a self-catalyzed approach has been reported. researchgate.net The reaction between 2-aminobenzaldehyde and a β-ketoester to form quinoline-3-carboxylic acids is observed to accelerate as the reaction progresses, suggesting that the acidic product catalyzes the transformation. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

The adoption of green chemistry principles is crucial for developing sustainable synthetic routes that minimize environmental impact. This involves using safer solvents, maximizing the incorporation of reactants into the final product, and reducing energy consumption.

A primary goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. Research has focused on developing synthetic methods for 2-aminobenzaldehyde in aqueous media or under solvent-free conditions.

One established method involves the reduction of 2-nitrobenzaldehyde using aqueous ferrous sulfate and ammonia researchgate.net. This approach utilizes water as the reaction medium, significantly improving the environmental profile of the synthesis compared to methods relying on organic solvents. Another common procedure uses iron powder in a mixture of ethanol and dilute hydrochloric acid to achieve the reduction of o-nitrobenzaldehyde orgsyn.org.

More recent innovations aim to further reduce the reliance on organic solvents throughout the entire process. A patented one-step synthesis of 2-aminobenzaldehyde from o-nitrotoluene uses an alcohol solvent but employs steam distillation for post-reaction processing google.com. This technique effectively minimizes the use of organic solvents for extraction and purification, simplifying the workup and reducing waste generation google.com. This method reports a high yield of 96.86% and a purity of 99.7% without the need for a catalyst google.com.

| Method | Starting Material | Key Reagents | Solvent System | Key Feature |

| Aqueous Reduction | 2-Nitrobenzaldehyde | Ferrous sulfate, Ammonia | Water | Utilizes an environmentally benign aqueous medium researchgate.net. |

| Iron Reduction | o-Nitrobenzaldehyde | Iron powder, Dilute HCl | Ethanol / Water | Common and effective reduction method orgsyn.org. |

| One-Step Green Synthesis | o-Nitrotoluene | Sodium polysulfide | Alcohol | Employs steam distillation for workup to reduce organic solvent use google.com. |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product primescholars.com. The goal is to design synthetic pathways where waste is minimized at the atomic level primescholars.com.

The conventional synthesis of 2-aminobenzaldehyde via the reduction of 2-nitrobenzaldehyde, while effective, often exhibits poor atom economy. For instance, in the reduction using iron and hydrochloric acid, a significant portion of the reactants ends up as inorganic byproducts (e.g., iron chlorides) rather than the target molecule.

Theoretical Atom Economy for Reduction of 2-Nitrobenzaldehyde with Iron:

C₇H₅NO₃ + 2Fe + 6HCl → C₇H₇NO + 2FeCl₃ + 2H₂O

In this reaction, the iron and chlorine atoms are not incorporated into the desired 2-aminobenzaldehyde product, leading to a lower atom economy. Maximizing atom economy involves designing reactions that are additions, rearrangements, or cycloadditions, where all or most reactant atoms are integrated into the product jk-sci.com.

| Reaction Type | Description | Atom Economy | Relevance to 2-Aminobenzaldehyde |

| Substitution/Elimination | One part of a molecule is replaced by another, often generating byproducts. | Generally Poor | The reduction of 2-nitrobenzaldehyde is a redox reaction that generates significant inorganic byproducts wikipedia.org. |

| Addition | Two or more molecules combine to form a larger one, with all atoms being incorporated. | 100% (Ideal) | Ideal but challenging to apply directly for this synthesis. |

| Rearrangement | A molecule's skeleton is rearranged to yield a structural isomer. | 100% (Ideal) | Not a common route for this specific target molecule. |

Flow Chemistry and Continuous Processing for this compound Synthesis Optimization

Flow chemistry, or continuous processing, has emerged as a powerful technology for optimizing chemical synthesis in the pharmaceutical and fine chemical industries nih.govd-nb.info. It involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offering significant advantages over traditional batch processing nih.gov.

The synthesis of 2-aminobenzaldehyde can benefit greatly from flow chemistry. The compound is known to be unstable and susceptible to self-condensation wikipedia.org. Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control can minimize the formation of degradation products and self-condensation polymers, leading to higher purity and yield.

Furthermore, many reactions for producing precursors, such as nitration or reduction, are highly exothermic. Flow chemistry provides superior heat transfer compared to batch reactors, enabling safer operation and preventing thermal runaways jst.org.in. The ability to handle hazardous reagents and intermediates in small, contained volumes enhances process safety nih.gov.

A potential continuous flow process for 2-aminobenzaldehyde could involve pumping a solution of 2-nitrobenzaldehyde through a heated reactor packed with a solid-supported reducing agent (e.g., Pd/C). The resulting product stream could then be directly subjected to an in-line purification or crystallization step, creating a fully automated and efficient manufacturing process jst.org.in. This approach not only improves safety and consistency but also facilitates easier scale-up from laboratory to production volumes d-nb.info.

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

| Process Control | Limited control over temperature gradients and mixing. | Precise control over temperature, pressure, and residence time nih.gov. |

| Safety | Higher risk with exothermic reactions and hazardous materials due to large volumes. | Enhanced safety due to small reactor volumes and superior heat transfer jst.org.innih.gov. |

| Scalability | Often requires re-optimization for different scales. | More straightforward and predictable scaling by running the process for longer times. |

| Product Consistency | Potential for batch-to-batch variability. | High consistency and product quality due to steady-state operation d-nb.info. |

| Reaction to Unstable Intermediates | Difficult due to potential degradation over long reaction times. | Ideal for handling unstable compounds due to short residence times wikipedia.org. |

Mechanistic Elucidation of Reactivity Patterns of 2 Aminobenzaldehyde Hydrochloride

Fundamental Reactivity Pathways of the Aldehyde Moiety in 2-Aminobenzaldehyde (B1207257) Hydrochloride

The aldehyde group in 2-aminobenzaldehyde hydrochloride exhibits typical electrophilic behavior, participating in a variety of reactions characteristic of aromatic aldehydes. These include oxidation, reduction, and condensation reactions.

Oxidation: The aldehyde moiety can be oxidized to the corresponding carboxylic acid, 2-aminobenzoic acid.

Reduction: Conversely, reduction of the aldehyde group yields 2-aminobenzyl alcohol.

Condensation Reactions: The aldehyde group readily undergoes condensation with nucleophiles. A key example is the Knoevenagel condensation with active methylene (B1212753) compounds, which is an initial step in the Friedländer synthesis of quinolines. nih.gov In this reaction, a benzylic ketone first condenses with the aldehyde of 2-aminobenzaldehyde to form a conjugated product. nih.gov

Reactivity of the Amino Group in this compound

The amino group in this compound is a nucleophilic center, a property that is central to many of its characteristic reactions.

Schiff Base Formation: The amino group reacts with carbonyl compounds to form Schiff bases (imines). This reaction is often a precursor to more complex heterocyclic syntheses.

Acylation and Amidation: The amino group can be acylated to form amides. For instance, iridium(III)-catalyzed C-H amidation of aldimines derived from 2-aminobenzaldehyde with acyl azides provides a route to various 2-aminobenzaldehyde derivatives. sci-hub.se

Nucleophilic Attack: The nucleophilicity of the amino group is crucial in intramolecular cyclization reactions, where it attacks the electrophilic aldehyde carbon or other suitable electrophilic centers within the molecule or in a reaction partner.

Intramolecular Cyclization Pathways Initiated by this compound

The ortho positioning of the amino and aldehyde groups in 2-aminobenzaldehyde facilitates a variety of intramolecular cyclization reactions, leading to the formation of important heterocyclic systems.

Self-Condensation: 2-Aminobenzaldehyde is known to be unstable and can undergo self-condensation. wikipedia.orgwikipedia.org Template reactions in the presence of metal ions like nickel can lead to the formation of trimeric and tetrameric condensation products. wikipedia.org

Friedländer Synthesis: This is a classic and versatile method for synthesizing quinolines, which involves the reaction of 2-aminobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.org The reaction can be catalyzed by both acids and bases. The mechanism can proceed through two primary pathways: an initial intermolecular aldol (B89426) condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction.

Synthesis of Quinazolinones: Carbene-catalyzed activation of 2-aminobenzaldehyde can lead to the formation of chiral quinazolinones. In this process, the formation of an aza-azolium dienolate dramatically increases the acidity of the amino group, facilitating a formal [4+2] cyclization with a suitable reaction partner. researchgate.net

Intermolecular Reactions and Mechanistic Investigations

This compound is a versatile substrate for a range of intermolecular reactions, often serving as a key building block for complex molecules.

Multicomponent Reactions: It participates in multicomponent reactions for the synthesis of quinolines and other heterocycles. For example, a one-pot reaction of an aniline, an aromatic aldehyde, and an enolizable aliphatic aldehyde in the presence of an iridium catalyst can produce 2-aryl-3-alkylquinolines. researchgate.net

Domino Reactions: The in situ reduction of 2-nitrobenzaldehydes in the presence of active methylene compounds, followed by a Friedländer-type cyclization, provides an efficient route to substituted quinolines. nih.gov This domino nitro reduction-Friedländer heterocyclization tolerates a wide range of functional groups. nih.gov

Reactions with Nitro-olefins: 2-Aminobenzaldehyde reacts with conjugated nitro-olefins in the presence of a base like DABCO to form 2-substituted-3-nitro-1,2-dihydroquinolines. The proposed mechanism involves a 1,4-addition of the amino group to the nitro-olefin, followed by cyclization and dehydration. researchgate.netrsc.org

Kinetic Studies of Reactions Involving this compound and its Derivatives

Kinetic studies provide valuable insights into the reaction mechanisms and rate-limiting steps of transformations involving 2-aminobenzaldehyde and its derivatives.

Friedländer Synthesis: In some instances of the Friedländer reaction, it has been observed that the reaction starts slowly and then accelerates, suggesting an autocatalytic process where the carboxylic acid product catalyzes the reaction. researchgate.net

Enzyme Kinetics: Derivatives of 2-aminobenzaldehyde, such as 2-aminobenzoyl-CoA, are substrates for enzymes like 2-aminobenzoyl-CoA monooxygenase/reductase. Stopped-flow kinetic studies have been used to elucidate the detailed mechanism of these enzymatic reactions, including substrate binding, reduction of the enzyme's flavin cofactor, and the reaction with oxygen. nih.gov For example, the binding of 2-aminobenzoyl-CoA to the oxidized enzyme and the subsequent reduction of the FAD cofactor have been shown to be complex, biphasic processes. nih.gov The presence of the substrate can significantly enhance the rate of certain steps in the catalytic cycle. nih.gov

Role of Acid-Base Equilibria and Protonation States in this compound Reactivity

The acid-base properties of 2-aminobenzaldehyde and its hydrochloride salt play a critical role in its reactivity, influencing the nucleophilicity and electrophilicity of its functional groups.

Protonation of the Amino Group: In the hydrochloride salt, the amino group is protonated, forming an ammonium (B1175870) salt. This protonation significantly reduces the nucleophilicity of the amino group. Under acidic conditions, the pKa of the amino group is approximately -0.01, which enhances the electrophilicity of the aldehyde carbon.

Catalysis: The reactivity of 2-aminobenzaldehyde in reactions like the Friedländer synthesis can be controlled by pH. Both acidic and basic conditions can catalyze the reaction. nih.gov In acidic media, protonation of the carbonyl oxygen of the reaction partner can activate it towards nucleophilic attack. In basic media, the amino group of 2-aminobenzaldehyde is deprotonated and more nucleophilic.

Enhanced Acidity in Intermediates: In certain catalytic cycles, such as the carbene-catalyzed synthesis of quinazolinones, the formation of intermediates like an acyl azolium intermediate can dramatically increase the acidity of the N-H moiety of the amino group, facilitating subsequent cyclization steps. researchgate.net

2 Aminobenzaldehyde Hydrochloride As a Versatile Synthon in Complex Molecule Synthesis

Strategic Utilization in Heterocyclic Ring System Construction

The unique ortho-disposition of the amine and aldehyde groups in 2-aminobenzaldehyde (B1207257) makes it an ideal precursor for annulation reactions, leading to the formation of fused heterocyclic systems. This strategic arrangement facilitates intramolecular cyclization events following an initial intermolecular reaction, providing efficient pathways to diverse and medicinally relevant scaffolds.

The Friedländer synthesis is a classic and widely employed method for constructing the quinoline (B57606) ring system, which is a core structure in numerous pharmaceuticals and biologically active compounds. derpharmachemica.com The reaction, in its general form, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). researchgate.net 2-Aminobenzaldehyde is the archetypal substrate for this reaction. wikipedia.org

The synthesis proceeds via an acid- or base-catalyzed condensation followed by a cyclodehydration. researchgate.net Two primary mechanisms are proposed. The first involves an initial aldol (B89426) condensation between the 2-aminobenzaldehyde and the α-methylene ketone, followed by cyclization and dehydration to form the quinoline. The second pathway suggests the initial formation of a Schiff base between the amine and the ketone, which then undergoes an intramolecular aldol reaction and subsequent elimination of water to yield the final aromatic product. wikipedia.org

A variety of catalysts have been developed to improve the efficiency and scope of the Friedländer synthesis using 2-aminobenzaldehyde and its derivatives. These include:

Bases: Sodium hydroxide (B78521) (NaOH) was used in the original synthesis. researchgate.net

Brønsted Acids: Catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, and hydrochloric acid (HCl) have proven effective. derpharmachemica.comwikipedia.orgnih.gov

Lewis Acids: A range of Lewis acids, including neodymium(III) nitrate (B79036) hexahydrate, zinc chloride (ZnCl2), and others, have been successfully employed to catalyze the reaction. derpharmachemica.comwikipedia.org

Modifications to the classic approach have been developed to address limitations, such as the availability of substituted 2-aminobenzaldehydes. One significant modification involves the in situ reduction of more readily available 2-nitrobenzaldehydes with reagents like iron in acetic acid (Fe/AcOH) in the presence of the active methylene (B1212753) compound, directly leading to the quinoline product in a domino reaction. nih.gov

The versatility of the Friedländer reaction using 2-aminobenzaldehyde is demonstrated by its reaction with various active methylene compounds to produce a diverse range of substituted quinolines.

Table 1: Examples of Friedländer Quinoline Synthesis

| 2-Aminoaryl Carbonyl | Active Methylene Compound | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 2-Aminobenzaldehyde | Acetaldehyde | NaOH | Quinoline researchgate.net |

| 2-Aminobenzaldehyde | Ethyl acetoacetate | Acetic Acid | 3-Ethoxycarbonylquinoline derivative nih.gov |

| 2-Aminobenzaldehyde | Cyanoacetamide | NaOH / EtOH, 70°C | 2-Aminoquinoline-3-carboxamide nih.gov |

| 2-Aminoacetophenone | Cyclohexanone | UO2(CH3COO)2·2H2O / EtOH, reflux | Tetrasubstituted quinoline derpharmachemica.com |

While not as common as its use in quinoline synthesis, 2-aminobenzaldehyde is a valuable precursor for creating indole (B1671886) frameworks through innovative annulation strategies. A notable method involves the reaction of 2-aminobenzaldehydes with ethyl diazoacetate (EDA). nih.gov This approach provides a mild, efficient, and direct route to 3-ethoxycarbonylindoles. nih.gov

The reaction is significant because it offers excellent regiochemical control and tolerates a wide range of functional groups, which can be a challenge in other traditional indole syntheses. nih.gov The core transformation involves the addition of the diazoacetate to the 2-aminobenzaldehyde, which initiates a sequence culminating in cyclization and the formation of the stable indole ring system. This method allows for the synthesis of diverse indole building blocks from readily accessible 2-aminobenzaldehydes. nih.gov

The synthesis of quinazolines, another class of heterocycles with broad pharmacological importance, can be efficiently achieved using 2-aminobenzaldehyde. ijmpr.in These syntheses often involve condensation with a nitrogen-containing component that provides the remaining atoms for the pyrimidine (B1678525) portion of the quinazoline (B50416) ring.

One effective strategy involves the iodine-catalyzed reaction of 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines, using molecular oxygen as a green oxidant. This method proceeds without the need for transition metals or additives and can produce a variety of functionalized quinazolines in good to excellent yields (49–92%). arabjchem.orgnih.gov

Another approach is a hydrochloric acid-mediated [4+2] annulation between 2-aminoaryl ketones (including 2-aminobenzaldehyde) and N-benzyl cyanamides. mdpi.com This reaction tolerates a range of substrates, with 2-aminobenzaldehyde affording the desired quinazoline product in a 62% yield. mdpi.com

Table 2: Synthesis of Quinazolines from 2-Aminobenzaldehyde Derivatives

| 2-Aminoaryl Carbonyl | Reagent | Catalyst/Conditions | Product Type | Yield |

|---|---|---|---|---|

| 2-Aminobenzaldehyde | Benzylamine | I2, O2 (oxidant) | 2-Substituted Quinazoline arabjchem.orgnih.gov | 49-92% |

| 2-Aminobenzaldehyde | N-Benzyl Cyanamide | HCl, HFIP, 70°C | 2-Aminoquinazoline mdpi.com | 62% |

The reactivity of 2-aminobenzaldehyde extends to the synthesis of other important heterocyclic systems, such as benzothiazoles. The compound 2-(2′-aminophenyl)benzothiazole, a valuable fluorescent core, can be synthesized from 2-aminobenzaldehyde. mdpi.com One method involves a microwave-assisted reaction of 2-aminothiophenol (B119425), 2-aminobenzaldehyde, and catalytic glacial acetic acid, which provides the product in quantitative yield. mdpi.com An alternative one-pot reaction uses 2-aminobenzaldehyde, substituted iodoanilines, and a sulfur source like NaSH·nH2O, catalyzed by CuCl, to form the benzothiazole (B30560) ring system. mdpi.com

While the direct synthesis of benzoxazoles from 2-aminobenzaldehyde is less common, as the typical precursors are 2-aminophenols, the aldehyde group's reactivity allows for its incorporation into related structures. mdpi.comnih.govrsc.org For instance, isatin (B1672199), which can be considered a surrogate for 2-aminobenzaldehyde, has been used in a transition-metal-free synthesis of 2-(2'-aminophenyl)benzothiazole derivatives. researchgate.net This highlights the synthetic equivalence and versatility of the o-aminoaryl carbonyl structural motif.

Applications in Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov 2-Aminobenzaldehyde, with its two reactive centers, is an excellent substrate for such transformations.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, classically involving the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. wikipedia.orgorganic-chemistry.org The bifunctional nature of 2-aminobenzaldehyde allows it to potentially serve as both the aldehyde and amine component, opening pathways to complex heterocyclic structures through sequential Ugi reaction and post-condensation transformations.

For example, a sequential strategy can be designed where 2-aminobenzaldehyde (or a derivative like o-azidobenzaldehyde) participates in an Ugi reaction. The resulting Ugi adduct contains all the necessary functionalities for subsequent intramolecular cyclizations. beilstein-journals.org In one such reported sequence, an o-azidobenzaldehyde undergoes an Ugi reaction, and the product is then subjected to a base-induced ring closure followed by an intramolecular azide-alkyne cycloaddition to build highly fused triazolobenzodiazepine frameworks. beilstein-journals.org Although this specific example uses an azide (B81097) derivative, it illustrates the principle of using the 2-aminobenzaldehyde scaffold in Ugi-based strategies to construct complex polycyclic systems.

Povarov Reactions and Variants

The Povarov reaction, a formal [4+2] cycloaddition, stands as a prominent method for the synthesis of quinoline derivatives. wikipedia.org In its classic form, it involves the reaction of an aromatic imine with an electron-rich alkene. wikipedia.org 2-Aminobenzaldehyde hydrochloride serves as a key precursor for the in situ generation of the requisite imine, typically through condensation with an aniline. The reaction is generally catalyzed by a Lewis acid, which activates the imine towards nucleophilic attack by the alkene. wikipedia.orgjst.org.in This is followed by an intramolecular electrophilic aromatic substitution and subsequent elimination steps to yield the quinoline ring system. wikipedia.org

Variants of the Povarov reaction have expanded its synthetic utility. For instance, a four-component reaction has been developed where the intermediate carbocation, instead of undergoing intramolecular cyclization, is trapped by an external nucleophile like an alcohol. wikipedia.org Furthermore, the use of different catalysts, such as iodine, has enabled the direct use of anilines, aldehydes, and alkynes in a one-pot synthesis of quinolines. mdpi.com

| Reaction Type | Reactants | Catalyst | Product |

| Classic Povarov | 2-Aminobenzaldehyde, Aniline, Alkene | Lewis Acid (e.g., BF3·OEt2) | Quinoline |

| Four-Component Povarov | 2-Aminobenzaldehyde, Aniline, Alkene, Alcohol | Lewis Acid (e.g., Scandium(III) triflate) | Substituted Quinoline |

| Iodine-Catalyzed Povarov | Aniline, Aldehyde, Alkyne | Iodine | Substituted Quinoline |

Other Multicomponent Cyclizations for Complex Architectures

Beyond the Povarov reaction, this compound is a valuable component in other multicomponent reactions (MCRs) for the construction of diverse and complex heterocyclic scaffolds. MCRs are highly efficient processes that combine three or more starting materials in a single synthetic operation, leading to products with high molecular diversity. rug.nl

One notable example is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. mdpi.comnih.gov This reaction provides a direct route to substituted quinolines and has been a cornerstone in heterocyclic synthesis. mdpi.com While traditionally requiring harsh conditions, modern variations utilize milder catalysts, expanding its applicability.

Furthermore, 2-aminobenzaldehyde derivatives have been employed in the synthesis of pyrimido[4,5-b]quinolines through a one-pot reaction with a cyanoacetamide in the presence of a base. rug.nl This highlights the ability of 2-aminobenzaldehyde to participate in cascade reactions, where a sequence of intramolecular transformations leads to the rapid assembly of complex polycyclic systems.

Contributions to Asymmetric Synthesis Methodologies

The development of asymmetric synthetic methods is crucial for the preparation of enantiomerically pure compounds, particularly in the pharmaceutical industry. 2-Aminobenzaldehyde has played a significant role in advancing this field, primarily through its incorporation into chiral ligands and its use in organocatalyzed asymmetric reactions.

Chiral Schiff base ligands derived from 2-aminobenzaldehyde and chiral amines or amino acids have been extensively used in asymmetric catalysis. acs.org For example, nickel(II) complexes of Schiff bases formed from (S)-2-N-(N'-benzylprolyl)aminobenzaldehyde and glycine (B1666218) have been employed for the asymmetric synthesis of α-amino acids. acs.org These complexes create a chiral environment that directs the stereochemical outcome of reactions such as alkylation.

More recently, organocatalysis has emerged as a powerful tool for asymmetric synthesis. mdpi.com Chiral primary and secondary amines have been used to catalyze reactions involving 2-aminobenzaldehyde. For instance, the asymmetric aza-Michael-Henry tandem reaction between 2-aminobenzaldehyde and β-nitrostyrene, catalyzed by a chiral amine immobilized on a solid support, affords chiral 3-nitro-1,2-dihydroquinolines with high enantioselectivity. mdpi.com In these reactions, the catalyst forms a chiral iminium ion with the aldehyde, which then undergoes a stereocontrolled reaction with the nucleophile. acs.org

Role in the Synthesis of Pharmacologically Relevant Scaffolds and Advanced Intermediates (Focus on synthetic pathway, not biological activity)

The versatility of this compound extends to the synthesis of a wide range of pharmacologically relevant scaffolds and advanced intermediates. Its ability to participate in various cyclization reactions makes it a key building block for heterocyclic systems that form the core of many bioactive molecules.

Quinolines, readily synthesized from 2-aminobenzaldehyde via the Povarov and Friedländer reactions, are a prominent class of heterocycles with diverse pharmacological applications. mdpi.comnih.gov For example, a library of quinoline-based compounds was generated by reacting a scaffold with substituted 2-aminobenzaldehydes. nih.gov

Furthermore, 2-aminobenzaldehyde is a precursor to other important heterocyclic systems. For instance, it can be used in the synthesis of quinazolinones through carbene-catalyzed reactions. researchgate.net The reaction of 2-aminobenzaldehydes with imines under N-heterocyclic carbene (NHC) catalysis leads to the formation of chiral quinazolinones. researchgate.net Additionally, it serves as a starting material for the synthesis of 2-(2'-aminophenyl)benzothiazoles, which are valuable fluorescent cores. researchgate.net

The synthesis of advanced intermediates for complex natural product synthesis also benefits from the reactivity of 2-aminobenzaldehyde. For example, it was utilized in a domino N-amidoacylation/aldol-type condensation as a key step in the synthesis of rosettacin, a natural product with a complex polycyclic structure. mdpi.com

| Scaffold/Intermediate | Synthetic Method | Key Transformation |

| Quinolines | Povarov Reaction, Friedländer Annulation | Cycloaddition, Condensation |

| Quinazolinones | N-Heterocyclic Carbene Catalysis | [4+2] Cyclization |

| 2-(2'-Aminophenyl)benzothiazoles | Condensation with 2-aminothiophenol | Cyclization |

| Rosettacin Intermediate | Domino Reaction | N-amidoacylation/Aldol Condensation |

Functional Group Interconversions and Transformations Derived from this compound

The aldehyde and amino functionalities of this compound can undergo a variety of interconversions and transformations, further expanding its synthetic utility. These transformations allow for the introduction of new functional groups and the modification of the core structure, providing access to a wider range of derivatives.

The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. imperial.ac.uk It can also participate in Wittig-type reactions to form alkenes or undergo condensation with active methylene compounds. rsc.org The amino group, on the other hand, can be acylated, alkylated, or diazotized, allowing for the introduction of a wide range of substituents. vanderbilt.edu

A particularly interesting transformation is the ring-opening of quinolinium salts, which can be prepared from 2-aminobenzaldehyde, to yield N-substituted 2-aminobenzaldehydes. arkat-usa.org This reaction, typically carried out with alkaline hydrogen peroxide, provides a route to derivatives that may not be directly accessible. arkat-usa.org Furthermore, the amino group can be transformed into other functional groups, such as a sulfonyl group, which can influence the reactivity of the molecule in subsequent reactions. researchgate.net

Theoretical and Computational Chemistry Investigations of 2 Aminobenzaldehyde Hydrochloride

Quantum Chemical Studies of Electronic Structure and Reactivity of 2-Aminobenzaldehyde (B1207257) Hydrochloride

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 2-aminobenzaldehyde. researchgate.net Methods such as DFT with the B3LYP functional and basis sets like 6-31G(d,p) or 6-31+G(d,p) are commonly used to accurately predict molecular geometries, vibrational frequencies, and a variety of electronic properties. researchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical descriptor of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. For aminobenzaldehyde derivatives, these calculations help predict their behavior in chemical reactions. For instance, Time-Dependent DFT (TD-DFT) is used to investigate electronic excitations, such as the nO → π* transition, which is crucial for understanding photophysical properties. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to explore charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. researcher.lifearabjchem.org These calculations provide insight into the stability derived from donor-acceptor interactions between occupied (Lewis-type) and unoccupied (non-Lewis-type) orbitals. researcher.life For 2-aminobenzaldehyde, the interaction between the amino and aldehyde groups creates a unique electronic environment that is highly sensitive to substitution and protonation. In the hydrochloride form, the protonated amine group ([NH3]+) acts as a strong electron-withdrawing group, which significantly modifies the molecular electrostatic potential (MEP) map and the locations of electrophilic and nucleophilic sites compared to the neutral form. researchgate.net

Table 1: Representative Calculated Electronic Properties of Benzaldehyde (B42025) Derivatives

This table presents typical data obtained from DFT calculations for benzaldehyde derivatives. Exact values for 2-aminobenzaldehyde hydrochloride may vary based on the computational method and solvent model.

| Compound/Derivative | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Azo Dye from p-aminobenzaldehyde | B3LYP/6-31+G(d,p) | -5.63 | -2.48 | 3.15 | wiserpub.com |

| 4-(bis(2-chloroethyl)amino)benzaldehyde Schiff Base | DFT/6311-G(2d,2p) | -5.89 | -1.93 | 3.96 | mdpi.com |

Density Functional Theory (DFT) Applications to Reaction Pathways and Transition States

DFT has proven indispensable for mapping the intricate reaction pathways and identifying the transition states of reactions involving 2-aminobenzaldehyde. researchgate.net It is particularly valuable in studying condensation and cyclization reactions, which are characteristic of this molecule due to the proximity of its reactive amino and aldehyde groups.

A prominent example is the Friedländer synthesis of quinolines, where 2-aminobenzaldehyde reacts with a carbonyl compound containing an α-methylene group. researchgate.net Mechanistic studies based on DFT have detailed the sequence of events, starting with a slow intermolecular aldol (B89426) condensation, followed by a rapid cyclization and subsequent dehydration to form the quinoline (B57606) ring. nih.gov These calculations show that under common acidic or basic conditions, the aldol adduct is a short-lived intermediate. nih.gov

Furthermore, DFT calculations have been employed to explore the redox-neutral formation of ring-fused aminals from the reaction of 2-aminobenzaldehydes with secondary amines like pyrrolidine. nih.govresearchgate.net These studies revealed an unexpected reaction pathway where the key intermediate is an N,O-acetal, which undergoes water elimination via a six-membered transition state, rather than proceeding through a simple iminium ion as was previously assumed. nih.gov The calculations also explain how the electronic properties of substituents on the aminobenzaldehyde ring affect reactivity, with electron-poor substrates being more reactive. researchgate.net The computed free energy profiles help to rationalize product ratios and regioselectivity, for instance, by showing the stabilization of transition states through charge delocalization into the aromatic system. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a vital computational technique for exploring the dynamic behavior of molecules in solution, including conformational changes and intermolecular interactions. nih.govrsc.org While extensive MD studies specifically on this compound are not widely published, the methodology is frequently applied to its derivatives, particularly in the context of drug design and materials science. nih.govacs.org

MD simulations can reveal the conformational flexibility of molecules by tracking their structural evolution over time, typically on the nanosecond scale. researchgate.netrsc.org For derivatives of 2-aminobenzaldehyde, this is crucial for understanding how they interact with biological targets like proteins. For example, MD simulations have been used to assess the stability of binding poses of 2-aminobenzothiazole (B30445) derivatives within the active site of the PI3Kα enzyme. acs.org Such simulations provide insights into the dynamics of the protein-ligand complex and can help validate binding modes predicted by molecular docking. researchgate.netacs.org

In solution, MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding between the solute and solvent molecules. rsc.org For this compound, simulations in an explicit water model would reveal the structure and dynamics of the hydration shell around the protonated amine ([NH3]+) and aldehyde groups. The radial distribution functions (RDFs) derived from these simulations can quantify the probability of finding solvent molecules at a certain distance from specific atoms, offering a detailed picture of solvation and its influence on the molecule's conformation and reactivity. rsc.org

In Silico Design Principles for Novel Derivatives Based on this compound

2-Aminobenzaldehyde serves as a valuable scaffold for the in silico design of novel molecules with desired chemical and biological properties. iastate.edu Its bifunctional nature allows it to be a starting point for the synthesis of a wide array of heterocyclic compounds, including quinolines, quinazolines, and acridines. iastate.edunih.gov Computational design principles guide the modification of this scaffold to optimize interactions with biological targets or to achieve specific photophysical properties. researchgate.netiastate.edu

The design process often begins with the 2-aminobenzaldehyde core, to which various substituents are added computationally. These virtual libraries of derivatives are then screened using techniques like molecular docking to predict their binding affinity to a target protein. acs.orgrsc.org For instance, in the development of PI3Kα inhibitors, derivatives of 2-aminobenzothiazole (synthetically accessible from 2-aminobenzaldehyde precursors) were designed and docked into the enzyme's active site to predict binding modes and energies. acs.org

Structure-activity relationship (SAR) studies, aided by computational methods, help to identify which molecular features are essential for activity. researchgate.net Computational tools can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize which designed derivatives are most promising for synthesis and experimental testing. nih.gov The development of a colorimetric assay for high-throughput screening of enzyme inhibitors, which uses ortho-aminobenzaldehyde, further highlights the synergy between computational design and experimental validation. By understanding the electronic properties and reactivity through DFT, chemists can rationally design derivatives with enhanced potency, selectivity, or stability. nih.gov

Computational Mechanistic Elucidation of Catalyzed Reactions Involving this compound

Computational methods, especially DFT, are instrumental in elucidating the mechanisms of catalyzed reactions involving 2-aminobenzaldehyde. researchgate.netnih.gov The hydrochloride form is particularly relevant in acid-catalyzed reactions, where the protonated amine influences the molecule's reactivity.

Acid and Base Catalysis: The classic Friedländer quinoline synthesis can be catalyzed by either acids or bases. researchgate.net Computational studies have clarified the roles of these catalysts. For example, in acid-catalyzed self-condensation, 2-aminobenzaldehyde can form polymeric trimers and tetramers, and DFT can model the intermediates and transition states of this process. researchgate.net Brønsted and Lewis acids are also used to promote quinoline synthesis, and computation helps to understand how these catalysts activate the substrates.

Transition Metal and Organocatalysis: A variety of metal-catalyzed reactions using the 2-aminobenzaldehyde scaffold have been investigated computationally. These include:

Rhodium-catalyzed reactions: DFT calculations have been used to study Rh-catalyzed hydroacylation reactions, helping to predict regioselectivity and understand how chelating groups can prevent undesirable side reactions like decarbonylation. acs.org

Copper-catalyzed reactions: The synthesis of acridines from 2-aminobenzaldehyde involves copper-catalyzed N-arylation, and computational studies can shed light on the catalytic cycle. iastate.edu

Iodine-catalyzed reactions: Molecular iodine has been used to catalyze the synthesis of quinazolines from 2-aminobenzaldehydes and benzylamines, a process involving C-H amination that can be modeled computationally. nih.gov

N-Heterocyclic Carbene (NHC) Catalysis: The activation of 2-aminobenzaldehyde by NHC catalysts to form intermediates for cycloaddition reactions has been investigated with DFT. These calculations can explain how the catalyst dramatically increases the acidity of the N-H moiety, enabling novel reaction pathways.

By calculating the energy profiles of these catalytic cycles, including the structures of intermediates and transition states, computational chemistry provides a detailed mechanistic understanding that is often difficult to obtain through experimental means alone. researchgate.netresearchgate.net

Advanced Methodological Approaches for Reaction Interrogation and Process Optimization

In-situ Spectroscopic Techniques for Reaction Pathway Elucidation

In-situ spectroscopic techniques are invaluable for monitoring reaction progress in real-time, providing a continuous stream of data without the need for sample extraction. This allows for the detailed elucidation of reaction pathways and the identification of key intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for these studies. For instance, ¹H NMR and ¹³C NMR can be used to track the consumption of 2-aminobenzaldehyde (B1207257) and the formation of products and intermediates over time. google.comacs.org In the TFA-mediated conversion of acetals and ketals, ¹H NMR studies have been crucial in identifying a hemiacetal TFA ester intermediate, which distinguishes the reaction mechanism from classic acid-catalyzed hydrolysis. acs.org

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, can monitor changes in functional groups throughout a reaction. For example, in the synthesis of quinoline (B57606) derivatives, the disappearance of the aldehyde C=O stretch and the appearance of new bands corresponding to the quinoline ring system can be tracked. nih.gov

UV-Visible spectroscopy is also employed, especially for reactions involving colored intermediates or products. nih.gov It has been used to quantify protein concentrations in enzyme preparations for reactions involving 2-aminobenzaldehyde derivatives. nih.gov

The following table summarizes the application of various in-situ spectroscopic techniques in studying reactions of 2-aminobenzaldehyde and its derivatives.

| Spectroscopic Technique | Information Gained | Example Application |

| ¹H NMR | Real-time tracking of reactant consumption and product formation, identification of intermediates. | Monitoring the TFA-mediated conversion of acetals to aldehydes, revealing a hemiacetal TFA ester intermediate. acs.org |

| ¹³C NMR | Structural elucidation of products and intermediates, tracking changes in the carbon skeleton. | Characterization of substituted quinolines synthesized via Friedländer reaction. researchgate.net |

| FTIR Spectroscopy | Monitoring changes in functional groups (e.g., C=O, N-H). | Observing the conversion of 2-aminobenzaldehyde in the synthesis of quinolines. nih.gov |

| UV-Visible Spectroscopy | Quantification of colored species, monitoring reaction kinetics. | Quantifying enzyme concentrations for reactions involving 2-aminobenzaldehyde derivatives. nih.gov |

Mass Spectrometry for Unraveling Reaction Intermediates and Mechanistic Details

Mass spectrometry (MS) is a highly sensitive technique for identifying and characterizing reaction intermediates, even those present in very low concentrations. rsc.org This capability is crucial for piecing together complex reaction mechanisms.

Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for studying reaction mixtures directly from the solution phase. It has been instrumental in confirming the catalytic cycle and the formation of intermediates in asymmetric reactions involving 2-aminobenzaldehyde. For instance, in a base-promoted hydroacylation reaction, high-resolution mass spectrometry (HRMS) detected an intermediate with a molecular weight of 225.1386, which was crucial in elucidating the reaction pathway. chinesechemsoc.org

Mechanistic studies often employ isotope labeling in conjunction with mass spectrometry. In an investigation of a metal-free alcohol oxidation, oxygen-18 labeled water was used, and HRMS confirmed the incorporation of the isotope into the product, demonstrating the role of hydrolysis in the reaction mechanism. rsc.org

The table below provides examples of how mass spectrometry has been used to investigate reactions involving 2-aminobenzaldehyde.

| Mass Spectrometry Technique | Application | Key Findings |

| ESI-MS | Confirmation of catalytic cycles and reaction intermediates. | Provided insights into the stereoselectivity of asymmetric reactions with 2-aminobenzaldehyde. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for the identification of unknown intermediates. | Detected a key hydrazone intermediate in a hydroacylation reaction. chinesechemsoc.org |

| Isotope Labeling with HRMS | Tracing the origin of atoms in products to elucidate reaction mechanisms. | Confirmed the hydrolysis of 2-CQZ as a key step in an alcohol oxidation reaction by tracking an oxygen-18 label. rsc.org |

High-Throughput Screening Methodologies for Reaction Discovery and Optimization

High-throughput screening (HTS) allows for the rapid and parallel execution of a large number of experiments, making it a powerful tool for discovering new reactions and optimizing existing ones. discoveracs.org This approach systematically explores a wide range of reaction parameters, such as catalysts, solvents, temperatures, and stoichiometries, to identify optimal conditions. rsc.org

For reactions involving 2-aminobenzaldehyde, HTS can be used to screen for novel catalysts for known transformations or to discover entirely new reactions. For example, a colorimetric assay using ortho-aminobenzaldehyde has been developed for the high-throughput screening of enzyme inhibitors. nih.govresearchgate.net This assay allows for the rapid quantification of enzyme activity in multi-well plates, facilitating the screening of large compound libraries. researchgate.net

The development of automated HTS systems, which can handle liquid and solid dispensing, heating, and analysis, has further accelerated the pace of research. discoveracs.org These systems, often coupled with advanced data analysis and machine learning algorithms, can efficiently navigate vast experimental spaces to pinpoint optimal reaction conditions. rsc.org

The following table highlights the application of HTS in the context of reactions related to 2-aminobenzaldehyde.

| HTS Application | Description | Impact |

| Enzyme Inhibitor Screening | A colorimetric assay using o-aminobenzaldehyde was adapted for a high-throughput format to screen for inhibitors of dihydrodipicolinate synthase. nih.govresearchgate.net | Enables the rapid identification of potential new antibacterial agents by screening large libraries of compounds. researchgate.net |

| Catalyst Discovery and Optimization | Automated systems can screen numerous catalysts and reaction conditions for transformations like the Friedländer synthesis or other condensations involving 2-aminobenzaldehyde. rsc.org | Accelerates the discovery of more efficient and selective catalysts, leading to improved synthetic routes. discoveracs.orgrsc.org |

| Reaction Condition Optimization | Systematically varying parameters like solvent, temperature, and reagent ratios to find the optimal conditions for a specific reaction. discoveracs.org | Leads to higher yields, reduced reaction times, and more environmentally friendly processes. rsc.org |

Emerging Research Directions and Future Perspectives on 2 Aminobenzaldehyde Hydrochloride

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being applied to chemical synthesis, offering powerful tools for predicting reaction outcomes and optimizing experimental conditions. stanford.edubeilstein-journals.orgarxiv.org For 2-aminobenzaldehyde (B1207257) hydrochloride, these computational approaches can accelerate the discovery of new reactions and improve the efficiency of existing ones.

Machine learning models can be trained on large datasets of chemical reactions to identify complex relationships between reactants, reagents, solvents, and the resulting products. stanford.edu This allows for the prediction of optimal conditions for reactions involving 2-aminobenzaldehyde hydrochloride, such as the synthesis of quinoline (B57606) derivatives. By analyzing various parameters, these models can suggest the most effective catalysts and solvent systems, thereby minimizing the need for extensive trial-and-error experimentation in the laboratory. beilstein-journals.org

| AI/ML Application | Description | Potential Impact on 2-Aminobenzaldehyde Chemistry |

| Reaction Outcome Prediction | Models trained on reaction data predict product structures and yields under various conditions. | Faster optimization of known reactions, such as quinoline synthesis. |

| Condition Optimization | Algorithms suggest optimal solvents, catalysts, and temperatures for a desired transformation. | Increased yields and reduced side products in the synthesis of derivatives. |

| Retrosynthetic Analysis | AI tools propose novel synthetic pathways to a target molecule. | Discovery of more sustainable and cost-effective routes to this compound. |

| Reagent Recommendation | Systems predict suitable reagents for a given transformation involving 2-aminobenzaldehyde. | Streamlined experimental design and reduced resource consumption. |

Sustainable Synthesis and Valorization of this compound

A significant focus in modern chemistry is the development of sustainable synthetic methods, and the production of this compound is no exception. thieme-connect.com Researchers are actively exploring greener routes that minimize waste and utilize environmentally benign reagents.

One promising approach is the development of catalytic processes that replace stoichiometric reagents. For instance, a one-step synthesis of 2-aminobenzaldehyde from o-nitrotoluene using sodium polysulfide has been reported to achieve high yields without the need for a catalyst, representing a more efficient and environmentally friendly method. google.com Another key aspect of sustainable synthesis is the use of greener solvents, such as water, in reactions like the synthesis of quinolines from 2-aminobenzaldehyde. mdpi.com

The concept of valorization involves using this compound in highly efficient, atom-economical reactions to produce high-value products. This includes its application in multicomponent reactions, where several starting materials are combined in a single step to form complex molecules, thereby reducing the number of synthetic steps and the amount of waste generated. researchgate.net The synthesis of quinazolines and other heterocyclic compounds of medicinal interest from 2-aminobenzaldehyde exemplifies this strategy. thieme-connect.comfrontiersin.org Additionally, using isatin (B1672199) as a surrogate for 2-aminobenzaldehyde in the synthesis of 2-(2'-aminophenyl)benzothiazole derivatives offers a sustainable and high-yield approach that is suitable for large-scale production. researchgate.net

Photoredox and Electrochemistry in this compound Transformations

Photoredox catalysis and electrochemistry are emerging as powerful techniques in organic synthesis, enabling novel transformations under mild conditions. nih.gov These methods utilize light or electricity, respectively, to generate reactive intermediates from this compound, opening up new avenues for its chemical modification.

Visible-light photoredox catalysis employs a photocatalyst that, upon light absorption, can initiate single-electron transfer processes. rhhz.net This can be used to generate radical ions from 2-aminobenzaldehyde, which can then participate in various bond-forming reactions. This approach is advantageous due to its mild reaction conditions and the use of light as a traceless reagent. For example, photoredox catalysis can be used in the synthesis of quinolines and other heterocyclic systems. rhhz.net

Electrochemistry offers a complementary method for the controlled oxidation or reduction of the functional groups in 2-aminobenzaldehyde. chinesechemsoc.org By applying a specific electrical potential, chemists can selectively target the amino or aldehyde group to drive desired reactions, such as cyclizations or couplings. A key benefit of electrosynthesis is the avoidance of chemical oxidants or reductants, which minimizes waste. Both photoredox and electrochemical methods are being explored for their potential to enable new and more sustainable transformations of this compound. nih.gov

Advanced Material Science Applications of this compound Derivatives (Focus on synthetic utility, not material properties)

While this compound itself is not typically a final material, its derivatives are crucial building blocks for the synthesis of advanced materials with tailored properties. oatext.com The synthetic utility of this compound lies in its ability to serve as a precursor to conjugated organic molecules and polymers.

The presence of both an amino and an aldehyde group allows for the construction of extended π-systems through condensation reactions, leading to the formation of Schiff base polymers. These polymers can possess interesting electronic and optical properties, making them relevant for applications in organic electronics. Furthermore, this compound is a key starting material for synthesizing various heterocyclic systems, such as quinolines and acridines, which form the core of many functional dyes and pigments. chemicalbook.com

The ability to modify the structure of these derivatives allows for the fine-tuning of their properties for specific applications, including organic light-emitting diodes (OLEDs) and sensors. chemicalbook.com The synthesis of 2-(2'-aminophenyl)benzothiazole derivatives, which exhibit promising photophysical properties, further highlights the importance of 2-aminobenzaldehyde as a versatile precursor in materials science. mdpi.comresearchgate.net

| Derivative Class | Synthetic Route from 2-Aminobenzaldehyde | Potential Material Application Area |

| Quinolines | Friedländer synthesis with compounds containing active methylene (B1212753) groups. wikipedia.org | Electroluminescent materials, antiviral agents. chemicalbook.com |

| Schiff Base Polymers | Self-condensation or reaction with other aromatic aldehydes. | Organic semiconductors, fluorescent materials. |

| 2-(2'-Aminophenyl)benzothiazoles | Reaction with 2-aminothiophenol (B119425) or its disulfide. mdpi.com | Fluorescent probes, materials for light-emitting processes. mdpi.comresearchgate.net |

| Quinazolines | Condensation with primary amides or benzylamines. thieme-connect.comfrontiersin.org | Biologically active compounds, functional materials. |

Challenges and Opportunities in Scaling Up this compound Synthesis

The industrial-scale production of this compound presents several challenges that must be addressed to ensure a safe, cost-effective, and sustainable manufacturing process.

One of the main challenges is managing the reaction conditions and potential hazards associated with large-scale synthesis. researchgate.net Many lab-scale procedures use reagents and solvents that are not suitable for industrial production due to safety, cost, or environmental concerns. The inherent instability of 2-aminobenzaldehyde, which can lead to self-condensation, also poses a challenge for large-scale production and storage. wikipedia.org The cost-effectiveness of the synthetic route is another critical factor, with the price of starting materials, reaction yield, and purification methods all impacting the final product cost. rsc.org

Despite these challenges, there are significant opportunities for innovation. The development of more efficient and recyclable catalysts can reduce waste and lower production costs. mdpi.com The implementation of continuous flow reactors can provide better control over reaction parameters and increase throughput compared to traditional batch processes. Adopting greener synthetic methods, such as the one-step synthesis from o-nitrotoluene, can improve the environmental footprint and economic viability of the process. google.com The growing demand for this compound in various sectors provides a strong incentive to overcome existing challenges and develop more sustainable and scalable manufacturing processes. researchgate.net

Q & A

Q. What are the common synthetic routes for 2-aminobenzaldehyde hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves functional group transformations starting from benzaldehyde derivatives. For example, a documented approach uses 2-aminobenzaldehyde as a precursor in multi-step reactions, such as amidation with nitroarylacetic acids followed by cyclization under basic conditions (e.g., K₂CO₃) to form quinolinone intermediates . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalysts : Acidic or basic conditions (e.g., HCl for salt formation) ensure proper protonation and stabilization of the amine group.

- Temperature control : Cyclization steps often require reflux conditions (~100–120°C) to drive the reaction to completion .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Standard analytical techniques include:

- Spectroscopy : NMR (¹H/¹³C) to confirm aromatic proton environments and amine protonation states; IR to detect characteristic C=O and N–H stretches .

- Chromatography : HPLC or TLC with UV detection to assess purity and identify byproducts.

- Thermal analysis : Melting point determination to verify consistency with literature values (e.g., CAS 529-23-7) .

Q. What are the primary applications of this compound in biochemical assays?

- Methodological Answer : This compound is widely used as a derivatization agent in enzyme activity assays. For instance, it reacts with α-ketoglutarate in ornithine δ-aminotransferase studies to form a chromophoric adduct (λmax ~440 nm), enabling spectrophotometric quantification of enzyme kinetics .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying pH conditions?

- Methodological Answer : Mechanistic studies require:

- pH-dependent kinetics : Monitor reaction rates via stopped-flow spectroscopy at controlled pH levels (e.g., pH 6–9) to identify protonation states critical for nucleophilic attack or Schiff base formation .

- Isotopic labeling : Use ¹⁵N-labeled amine groups to track nitrogen migration during cyclization or condensation reactions .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism or solvent effects. To address this:

Q. How can researchers optimize the stability of this compound in long-term storage?

- Methodological Answer : Stability is influenced by moisture and light exposure. Best practices include:

Q. What advanced techniques validate the compound’s role in multi-step synthetic pathways (e.g., alkaloid synthesis)?

- Methodological Answer : In neocryptolepine synthesis, this compound acts as a key intermediate. Validation methods include:

- Isotope tracing : Use ¹³C-labeled benzaldehyde to track carbon incorporation into the final alkaloid structure.

- X-ray crystallography : Resolve intermediate crystal structures to confirm regioselectivity during cyclization steps .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data?

- Methodological Answer : Variations may stem from polymorphic forms or residual solvents. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.